Methylpyrroporphyrin XXI ethyl ester
Description
Methylpyrroporphyrin XXI ethyl ester is a metalloporphyrin derivative characterized by a porphyrin macrocycle with a methyl substituent and an ethyl ester functional group. Porphyrins are tetrapyrrolic compounds critical in biological systems (e.g., heme in hemoglobin) and industrial applications, such as catalysis and photodynamic therapy (PDT). The ethyl ester modification enhances solubility in organic solvents and stabilizes the compound during synthetic or catalytic processes .
Properties
CAS No. |
106283-63-0 |
|---|---|
Molecular Formula |
C34H40N4O2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
ethyl 3-(13,17-diethyl-3,7,8,12,18-pentamethyl-23,24-dihydroporphyrin-2-yl)propanoate |
InChI |
InChI=1S/C34H40N4O2/c1-9-23-20(6)28-14-26-18(4)19(5)27(35-26)15-29-22(8)25(12-13-34(39)40-11-3)33(38-29)16-30-21(7)24(10-2)32(37-30)17-31(23)36-28/h14-17,36-37H,9-13H2,1-8H3 |
InChI Key |
NBEPZYDUOWMAMS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The ethyl ester group in Methylpyrroporphyrin XXI distinguishes it from non-esterified porphyrins. For example:
- Zinc porphyrin (Zhao et al., 2017) : Lacks ester groups but incorporates a zinc metal center, optimizing photocatalytic activity for CO₂ reduction .
- Porphyrin dyes (Zalas et al., 2018) : Feature bulky substituents for dye-sensitized solar cells, achieving 8.5% efficiency, but suffer from poor solubility in polar solvents compared to esterified derivatives .
- Iron porphyrin (Wang et al., 2019) : Used in oxidation catalysis; ester-free structure limits compatibility with organic reaction media .
Table 1: Structural and Functional Comparison
Catalytic Performance
Ethyl ester groups can modulate electronic properties, enhancing catalytic efficiency. For instance:
- Zhao et al. (2017) reported zinc porphyrins achieving 200 mmol/g·h in CO₂ reduction, attributed to metal-centered redox activity .
- Wang et al. The ethyl ester in Methylpyrroporphyrin XXI could mitigate this via improved dispersion .
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